molecular formula C6H6N2 B1346653 trans-Cyclobutane-1,2-dicarbonitrile CAS No. 3211-20-9

trans-Cyclobutane-1,2-dicarbonitrile

Cat. No.: B1346653
CAS No.: 3211-20-9
M. Wt: 106.13 g/mol
InChI Key: CZPLUOCTUPJSIZ-UHFFFAOYSA-N
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Description

trans-Cyclobutane-1,2-dicarbonitrile: is an organic compound with the molecular formula C₆H₆N₂ It is a derivative of cyclobutane, where two cyano groups are attached to the 1 and 2 positions of the cyclobutane ring in a trans configuration

Scientific Research Applications

trans-Cyclobutane-1,2-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that tcbd is a monomer used as an intermediate in the production of acrylonitrile .

Mode of Action

As a monomer, it likely participates in polymerization reactions to form larger structures, such as acrylonitrile .

Biochemical Pathways

TCBD is used as a bifunctional material to isomerize adiponitrile to 2-cyanoethylene oxide and hydrogenate it to 1,4-butanediol . This suggests that it may play a role in the biochemical pathways involved in these transformations.

Pharmacokinetics

Its physical properties, such as its molecular weight of 10613 , may influence its pharmacokinetics.

Result of Action

As an intermediate in the production of acrylonitrile and a bifunctional material in certain transformations , it likely contributes to the synthesis of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCBD. For instance, its storage temperature is recommended to be at room temperature , suggesting that temperature could affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Cyclobutane-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,2-dibromoethane with sodium cyanide in the presence of a suitable solvent can lead to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the synthesis of other chemicals. The production process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: trans-Cyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    cis-Cyclobutane-1,2-dicarbonitrile: Similar structure but with cis configuration.

    Cyclobutane-1,2-dicarboxylic acid: Contains carboxylic acid groups instead of cyano groups.

    Cyclobutane-1,2-diamine: Contains amine groups instead of cyano groups.

Uniqueness: trans-Cyclobutane-1,2-dicarbonitrile is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis counterpart and other similar compounds. This configuration can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

(1R,2R)-cyclobutane-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLUOCTUPJSIZ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880883
Record name 1,2-cyclobutanedicarbonitrile, trans-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3211-20-9
Record name trans-1,2-Dicyanocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3211-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-cyclobutanedicarbonitrile, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-dicyanocyclobutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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